2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Description
Chloropolysporin C is a glycopeptide antibiotic derived from the bacterium Faenia interjecta. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococci and anaerobic enterobacteria . Chloropolysporin C is used in the treatment and prophylaxis of infections and as a growth-promoting agent for animals .
Properties
CAS No. |
105650-12-2 |
|---|---|
Molecular Formula |
C77H79Cl3N8O30 |
Molecular Weight |
1702.8 g/mol |
IUPAC Name |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C77H79Cl3N8O30/c1-26-59(96)40(81)23-50(111-26)116-66-30-7-13-44(38(79)17-30)112-46-19-32-20-47(68(46)118-77-65(102)63(100)61(98)49(25-90)115-77)113-45-14-8-31(18-39(45)80)67(117-76-64(101)62(99)60(97)48(24-89)114-76)58(87-69(103)52(82-2)27-3-9-33(91)10-4-27)73(107)84-54(29-6-12-42(94)37(78)16-29)70(104)85-55(32)72(106)83-53-28-5-11-41(93)35(15-28)51-36(21-34(92)22-43(51)95)56(75(109)110)86-74(108)57(66)88-71(53)105/h3-22,26,40,48-50,52-67,76-77,82,89-102H,23-25,81H2,1-2H3,(H,83,106)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,88,105)(H,109,110) |
InChI Key |
ZRPIIHCQSYHVEJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |
Synonyms |
chloropolysporin C chloropolysporin-C |
Origin of Product |
United States |
Preparation Methods
Chloropolysporin C is prepared from the related compound chloropolysporin B through enzymatic hydrolysis using rhamnosidase . The process involves the removal of rhamnose from chloropolysporin B, resulting in the formation of chloropolysporin C . Industrial production methods typically involve the cultivation of the microorganism Micropolyspora sp. SANK 60983 in a suitable culture medium, followed by isolation and purification of the compound .
Chemical Reactions Analysis
Chloropolysporin C undergoes various chemical reactions, including:
Oxidation: Chloropolysporin C can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are typically modified glycopeptide derivatives with altered biological activities .
Scientific Research Applications
Chloropolysporin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycopeptide antibiotics and their chemical properties.
Biology: Chloropolysporin C is used in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Mechanism of Action
Chloropolysporin C exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This leads to cell lysis and death of the bacteria. The molecular targets of chloropolysporin C include penicillin-binding proteins, which are crucial for cell wall synthesis .
Comparison with Similar Compounds
Chloropolysporin C is part of a group of glycopeptide antibiotics that includes chloropolysporin A and chloropolysporin B. These compounds share similar structures but differ in their sugar moieties and antibacterial activities . Compared to chloropolysporin A and B, chloropolysporin C exhibits stronger antibacterial activity against certain resistant strains of bacteria . Other similar compounds include vancomycin and teicoplanin, which also target bacterial cell wall synthesis but have different structures and spectra of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
